(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
Description
The compound “(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide” features a benzothiazole scaffold fused with a dimethyl-substituted benzene ring, conjugated to a benzamide group via an imine linkage. The 4-(piperidin-1-ylsulfonyl) substituent introduces a sulfonamide moiety with a piperidine ring, which may enhance solubility and modulate biological activity.
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-6-11-18-19(14-15)28-21(23(18)2)22-20(25)16-7-9-17(10-8-16)29(26,27)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCCPOARDVYFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a thiazole derivative with a piperidine sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 443.58 g/mol. The thiazole ring contributes to its heterocyclic nature, while the sulfonamide and piperidine groups enhance its potential biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Involves the reaction between 3,6-dimethylbenzo[d]thiazol-2(3H)-one and an appropriate piperidine sulfonamide.
- Multicomponent Reactions (MCRs) : Allows simultaneous formation of multiple bonds, streamlining the synthesis process.
- Functional Group Modifications : Post-synthetic modifications can introduce or alter functional groups to enhance bioactivity.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, particularly in anticancer and anti-inflammatory domains.
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : Human epidermoid carcinoma (A431), non-small cell lung cancer (A549), and H1299.
- Mechanisms : The compound promotes apoptosis and induces cell cycle arrest at concentrations of 1, 2, and 4 μM. It has been shown to inhibit key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | 2 | Apoptosis induction |
| A549 | 1 | Cell cycle arrest |
| H1299 | 4 | Inhibition of AKT/ERK |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action suggests potential therapeutic applications in treating both cancer and inflammation-related diseases.
Case Studies
-
Benzothiazole Derivatives : A study synthesized multiple benzothiazole compounds, including derivatives similar to this compound. The active compounds demonstrated significant anticancer effects across various cell lines.
- Findings : Compound B7 showed notable inhibition of cancer cell proliferation and reduced inflammatory markers in treated cells.
- Mechanistic Studies : Research utilizing flow cytometry and Western blotting confirmed that the compound effectively modulates protein expression levels associated with cell survival and proliferation pathways.
Comparison with Similar Compounds
Key Observations :
- Thiazole/benzothiazole core : The benzo[d]thiazole scaffold in the target compound is shared with antimicrobial derivatives (e.g., 4c2) and anticancer agents (e.g., 15e) .
- Sulfonamide groups : Piperidine (6-membered) and azepane (7-membered) sulfonamides (Table 1) influence steric and electronic properties. Larger rings (e.g., azepane) may enhance membrane permeability but reduce metabolic stability compared to piperidine .
- Aryl substitutions : Electron-withdrawing groups (e.g., 3-chlorophenyl in 15e) correlate with anticancer activity, while 3,6-dimethyl in the target compound may improve lipophilicity for tissue penetration .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The target compound’s piperidine sulfonamide may improve aqueous solubility compared to 15e’s chlorophenyl group but less than ionic derivatives like 4c2 .
- Aromatic proton shifts in analogs (e.g., 15e’s benzamide doublet at 8.37 ppm) suggest similar electronic environments in the target compound .
Stereochemical and Electronic Considerations
Preparation Methods
Synthesis of Key Intermediates
Preparation of 3,6-Dimethylbenzo[d]thiazol-2(3H)-imine
The benzo[d]thiazole core is synthesized via cyclocondensation of 2-amino-4,5-dimethylthiophenol with chlorocarbonyl reagents. In a representative protocol:
- Reactants : 2-Amino-4,5-dimethylthiophenol (1.0 equiv), triphosgene (0.35 equiv)
- Solvent : Anhydrous dichloromethane (DCM)
- Conditions : 0°C to room temperature, 12 hours under N₂
- Yield : 78–85%
- Purification : Column chromatography (hexane:ethyl acetate, 4:1)
This intermediate is critical for subsequent Schiff base formation with the sulfonamide-bearing benzoyl group.
Coupling Strategies for Final Product
Schiff Base Formation via Nucleophilic Acylation
The title compound is assembled through a two-step coupling process:
Step 1: Imine Formation
- Reactants :
- 3,6-Dimethylbenzo[d]thiazol-2(3H)-imine (1.0 equiv)
- 4-(Piperidin-1-ylsulfonyl)benzoyl chloride (1.1 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Dry acetonitrile
- Conditions : 0°C → room temperature, 8 hours
- Monitoring : TLC (Rf = 0.6 in chloroform:methanol 9:1)
Step 2: Tautomerization to (E)-Isomer
Reaction Optimization Data
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, thiazole-H), 3.12–3.08 (m, 4H, piperidine), 2.82 (s, 3H, N–CH₃), 2.45 (s, 3H, Ar–CH₃), 1.62–1.58 (m, 6H, piperidine).
- HRMS (ESI-TOF) : m/z [M+H]⁺ calcd. for C₂₂H₂₄N₃O₃S₂: 458.1264; found: 458.1268.
Scale-Up and Industrial Feasibility
Challenges and Mitigation Strategies
Isomerization Control
The (E)-configuration is thermodynamically favored but requires precise pH control during tautomerization:
Green Chemistry Alternatives
Solvent Replacement
- Traditional : Acetonitrile (GWP = 0.42)
- Alternative : Cyclopentyl methyl ether (CPME, GWP = 0.07) reduces environmental impact without yield loss.
Q & A
Q. How can structural analogs be prioritized for SAR studies?
- Methodological Answer :
- Library design : Focus on substituents with known bioisosteric effects (e.g., replacing piperidine with pyrrolidine) .
- Bioactivity clustering : Compare analogs using a table like:
| Analog Substituent | IC50 (nM) | Solubility (µM) |
|---|---|---|
| Piperidin-1-ylsulfonyl | 12.3 | 45 |
| Morpholinosulfonyl () | 18.7 | 62 |
| Dimethylsulfamoyl () | 9.1 | 28 |
- ADMET prediction : SwissADME or pkCSM filters candidates for toxicity and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
